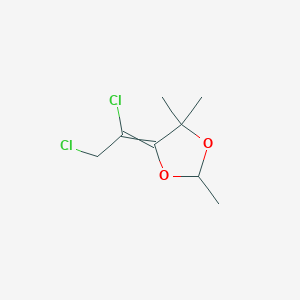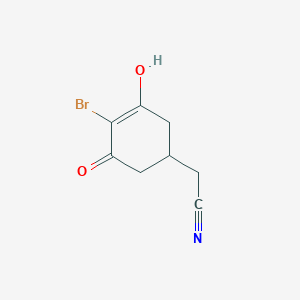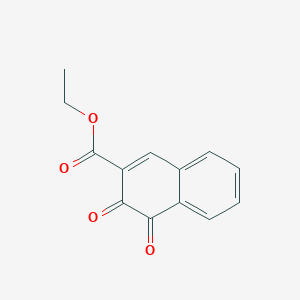
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is an organophosphorus compound with a unique structure that includes a chloro, hydroxyethyl, and methoxy group attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium typically involves the reaction of phosphorus trichloride with methanol and ethylene oxide under controlled conditions. The reaction proceeds as follows:
Reaction of Phosphorus Trichloride with Methanol: This step involves the formation of methoxyphosphorus dichloride.
Reaction with Ethylene Oxide: The methoxyphosphorus dichloride is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require mild bases and solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology
Medicine
In medicine, it may be explored for its potential use in drug development, particularly as a precursor for phosphorus-containing drugs.
Industry
Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the methoxy group.
(Methoxyethyl)phosphonic acid: Contains a methoxy group but lacks the chloro group.
(Hydroxyethyl)phosphonic acid: Contains a hydroxyethyl group but lacks the chloro and methoxy groups.
Uniqueness
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and methoxy) attached to the phosphorus atom
Eigenschaften
CAS-Nummer |
88648-45-7 |
|---|---|
Molekularformel |
C3H7ClO3P+ |
Molekulargewicht |
157.51 g/mol |
IUPAC-Name |
(2-chloro-1-hydroxyethyl)-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7ClO3P/c1-7-8(6)3(5)2-4/h3,5H,2H2,1H3/q+1 |
InChI-Schlüssel |
BBTBCRVBUAKXAF-UHFFFAOYSA-N |
Kanonische SMILES |
CO[P+](=O)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)


![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)


![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)


![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)

